molecular formula C11H19NO2 B12524368 (1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid CAS No. 705949-10-6

(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid

Cat. No.: B12524368
CAS No.: 705949-10-6
M. Wt: 197.27 g/mol
InChI Key: RVNVDAUGIAPWLP-OFHVYEONSA-N
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Description

(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[311]heptane-3-carboxylic acid is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of an amino group and a carboxylic acid group, making it an amino acid derivative Its structure includes a bicyclo[31

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Bicyclic Ring System: The bicyclo[3.1.1]heptane ring system can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the bicyclic structure.

    Introduction of Functional Groups: The amino and carboxylic acid groups are introduced through subsequent reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance the efficiency of the synthesis. Additionally, purification methods like crystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein folding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.

    2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid: A compound lacking specific stereochemistry.

    Bicyclo[3.1.1]heptane derivatives: Compounds with similar ring systems but different functional groups.

Uniqueness

The uniqueness of (1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both amino and carboxylic acid groups also provides versatility in its applications across various fields.

Properties

CAS No.

705949-10-6

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid

InChI

InChI=1S/C11H19NO2/c1-10(2)6-4-7(9(13)14)11(3,12)8(10)5-6/h6-8H,4-5,12H2,1-3H3,(H,13,14)/t6-,7+,8+,11-/m1/s1

InChI Key

RVNVDAUGIAPWLP-OFHVYEONSA-N

Isomeric SMILES

C[C@]1([C@@H](C[C@@H]2C[C@H]1C2(C)C)C(=O)O)N

Canonical SMILES

CC1(C2CC(C(C1C2)(C)N)C(=O)O)C

Origin of Product

United States

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